Tetraamminehydroxynitrosylruthenium dichloride
Description
Tetraamminehydroxynitrosylruthenium dichloride is a coordination complex of ruthenium with the formula $[Ru(NH₃)₄(OH)(NO)]Cl₂$. This compound features a central ruthenium ion coordinated by four ammine ligands (NH₃), one hydroxo ligand (OH⁻), and one nitrosyl ligand (NO⁺), with two chloride counterions. The nitrosyl ligand imparts distinctive redox properties, while the ammine ligands enhance stability. Such complexes are studied for their catalytic and electrochemical applications, particularly in oxidation-reduction reactions and materials science .
Properties
CAS No. |
16482-02-3 |
|---|---|
Molecular Formula |
Cl2H10N5O2Ru-5 |
Molecular Weight |
284.1 g/mol |
IUPAC Name |
azanide;nitroxyl anion;ruthenium(2+);dichloride;hydrate |
InChI |
InChI=1S/2ClH.NO.4H2N.H2O.Ru/c;;1-2;;;;;;/h2*1H;;5*1H2;/q;;5*-1;;+2/p-2 |
InChI Key |
XWVIRHZVOODCMX-UHFFFAOYSA-L |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N-]=O.O.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraamminehydroxynitrosylruthenium dichloride typically involves the reaction of ruthenium trichloride with ammonia and nitrosyl chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{RuCl}_3 + 4\text{NH}_3 + \text{NOCl} + \text{H}_2\text{O} \rightarrow [\text{Ru}(\text{NH}_3)_4(\text{NO})(\text{OH})]\text{Cl}_2 + 2\text{HCl} ]
The reaction is typically conducted at room temperature, and the product is isolated by precipitation and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tetraamminehydroxynitrosylruthenium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as ammonia or nitrosyl can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Scientific Research Applications
Tetraamminehydroxynitrosylruthenium dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Tetraamminehydroxynitrosylruthenium dichloride involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, including proteins and DNA, through its ligands. This binding can alter the function of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tetraamminehydroxynitrosylruthenium dichloride with structurally or functionally related dichloride complexes, based on ligand environment, metal center, and applications.
Key Comparisons:
- Metal Center and Reactivity: Ruthenium complexes (e.g., the target compound) exhibit variable oxidation states (II/III), enabling redox catalysis. In contrast, palladium dichloride complexes (e.g., 1,1′-di-tert-butylphosphinoferrocene PdCl₂) are primarily Pd(0/II) and excel in cross-coupling reactions . Lanthanide dichlorides (e.g., erbium derivatives) lack redox activity but are valued for magnetic and optical properties .
Ligand Influence :
- Ammine and nitrosyl ligands in the ruthenium complex stabilize higher oxidation states and enhance electron-transfer capabilities. Phosphine ligands in PdCl₂ complexes improve catalytic selectivity in organic synthesis .
- Paraquat dichloride, an organic dichloride, relies on ionic interactions for herbicidal activity but lacks coordination chemistry .
Toxicity and Safety :
Research Findings and Data
Catalytic Performance:
- Ruthenium nitrosyl complexes exhibit turnover frequencies (TOF) of 10²–10³ h⁻¹ in ammonia oxidation, outperforming lanthanide dichlorides in catalytic applications .
Biological Activity
Tetraamminehydroxynitrosylruthenium dichloride, often referred to as Ru(NO)(NH₃)₄Cl₂, is a coordination compound of ruthenium that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitrosyl group (NO) coordinated to a ruthenium center surrounded by ammonia ligands. Its biological activity has been explored in various contexts, including anticancer properties and interactions with biological macromolecules.
This compound exhibits several biological activities primarily attributed to its ability to release nitric oxide (NO) upon reduction. Nitric oxide is a signaling molecule involved in numerous physiological processes, including vasodilation, immune response modulation, and apoptosis. The release of NO from this compound can lead to:
- Cellular Signaling : NO acts as a signaling molecule in various cellular pathways.
- Cytotoxicity : The compound has shown potential cytotoxic effects against cancer cells, possibly through the induction of apoptosis.
- Antimicrobial Activity : There is evidence suggesting that NO can inhibit the growth of certain pathogens.
Research Findings
Recent studies have highlighted the biological effects of this compound:
- Anticancer Studies : Research indicates that this compound can induce apoptosis in various cancer cell lines. For example, studies have shown that it effectively reduces cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis.
- Nitric Oxide Release : The controlled release of NO from this compound has been linked to enhanced vascularization in tumor tissues, potentially improving the efficacy of chemotherapeutic agents.
Table 1: Summary of Biological Activities
Clinical Implications
The potential clinical applications of this compound are vast:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth presents opportunities for development as an anticancer agent.
- Cardiovascular Treatments : Due to its NO-releasing properties, it may have applications in treating cardiovascular diseases by improving blood flow and reducing hypertension.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
